molecular formula C22H18ClFN4OS B2550956 7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226430-85-8

7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2550956
CAS RN: 1226430-85-8
M. Wt: 440.92
InChI Key: NWCQFHNPXWNZPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H18ClFN4OS and its molecular weight is 440.92. The purity is usually 95%.
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Scientific Research Applications

Receptor Interactions and Therapeutic Potential

Arylpiperazine derivatives, such as those related to the compound , have been widely studied for their interactions with various receptor sites, including dopamine D2-like receptors. Research indicates that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors. The structural features, including the presence of specific pharmacophoric groups, are critical for this activity. These findings suggest potential applications in the treatment of neuropsychiatric disorders (Sikazwe et al., 2009).

Moreover, compounds with structures similar to the one have shown significant activity against various forms of cancer. For instance, some derivatives have been identified as potential anticancer agents due to their ability to modulate the expression of specific genes and proteins involved in cancer progression (Moorthy et al., 2023).

Synthetic Methods and Chemical Properties

The synthesis and development of these compounds involve various chemical strategies aimed at enhancing their therapeutic potential. For example, the synthesis of the antiplatelet and antithrombotic drug clopidogrel, which shares a thienopyridine core similar to the compound of interest, has been extensively studied. These studies reveal the importance of specific substituents and structural modifications in achieving desired pharmacological activities (Saeed et al., 2017).

Additionally, the development of hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are structurally related to the compound , demonstrates the ongoing efforts to refine synthetic methods for producing compounds with enhanced biological activities (Parmar et al., 2023).

properties

IUPAC Name

7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4OS/c23-15-7-5-14(6-8-15)16-13-30-20-19(16)25-22(26-21(20)29)28-11-9-27(10-12-28)18-4-2-1-3-17(18)24/h1-8,13H,9-12H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCQFHNPXWNZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one

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